molecular formula C10H12ClNO3S B8325160 4'-Chloro-3'-dimethylsulfamoylacetophenone

4'-Chloro-3'-dimethylsulfamoylacetophenone

Cat. No. B8325160
M. Wt: 261.73 g/mol
InChI Key: ZPYWMINSUZFQCN-UHFFFAOYSA-N
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Patent
US04061761

Procedure details

To a stirred mixture of 10 ml of 40% dimethyl amine solution and 60 ml of methanol, there were added, portionswise, 5.1 g of 4'-chloro-3'-chlorosulfonylacetophenone, so that the reaction temperature did not exceed 30° C. The reaction mixture was stirred for 3 hours at room temperature and 15 minutes at 60° C. After cooling, the reaction mixture was poured into 200 ml of water and the crystals were filtered off. Melting point: 108° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].CO.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][C:8]=1[S:16](Cl)(=[O:18])=[O:17]>O>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][C:8]=1[S:16](=[O:17])(=[O:18])[N:2]([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CNC
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(C)=O)S(=O)(=O)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at room temperature and 15 minutes at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=C(C=C(C=C1)C(C)=O)S(N(C)C)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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